molecular formula C24H20ClN3O3S B2455724 N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide CAS No. 532973-40-3

N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide

Cat. No. B2455724
CAS RN: 532973-40-3
M. Wt: 465.95
InChI Key: CGJVAUCIDJCBIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular formula of this compound is C24H20ClN3O3S and it has a molecular weight of 465.95.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a compound with the molecular formula C17H14N3O2Cl has a yield of 77%, a melting point of 229–230 °C, and specific FT-IR and 1H-NMR values .

Mechanism of Action

Mode of Action

The presence of a2-chlorobenzylthio group and a nitrobenzamide moiety suggests potential electrophilic aromatic substitution reactions . These reactions could lead to changes in the target molecules, affecting their function and potentially leading to downstream effects.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. The compound’s structure suggests potential involvement in pathways related tobenzimidazole derivatives , which have been reported to exhibit diverse pharmacological activities

Pharmacokinetics

Given its molecular weight of 484.03 , it falls within the range generally favorable for oral bioavailability.

Advantages and Limitations for Lab Experiments

One of the main advantages of ML239 is its novel structure, which makes it a useful tool for studying the function of certain proteins in the body. It has also been shown to be effective in animal models of various diseases, making it a potential candidate for drug development. However, one of the limitations of ML239 is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of ML239. One potential direction is the development of more potent and selective inhibitors of HDACs and PDEs. Another direction is the study of the safety and efficacy of ML239 in humans, which could lead to its use as a therapeutic agent for various diseases. Additionally, ML239 could be used as a tool for studying the function of certain proteins in the body, which could lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of ML239 involves a multi-step process that includes the preparation of key intermediates and the final coupling of these intermediates to form the target molecule. The synthesis method was developed by researchers at the University of Michigan and involves the use of various reagents and catalysts. The final product is obtained in good yield and purity, making it suitable for further studies.

Scientific Research Applications

ML239 has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. ML239 has also been studied for its potential use in treating drug addiction and as a tool for studying the function of certain proteins in the body.

properties

IUPAC Name

N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c25-21-7-3-1-5-18(21)16-32-23-15-27(22-8-4-2-6-20(22)23)14-13-26-24(29)17-9-11-19(12-10-17)28(30)31/h1-12,15H,13-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJVAUCIDJCBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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